2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring multiple functional groups, including a phenyl ring, a trifluoromethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar chemical processes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl rings can be oxidized to form phenolic compounds.
Reduction: : The trifluoromethyl group can be reduced to a trifluoromethane group.
Substitution: : The oxadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Phenolic derivatives.
Reduction: : Trifluoromethane derivatives.
Substitution: : Substituted oxadiazoles.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its biological activity, including potential antimicrobial properties.
Medicine: : Investigated for its therapeutic potential in treating diseases.
Industry: : Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The phenyl and oxadiazole rings may interact with enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance the compound's stability and binding affinity.
Comparison with Similar Compounds
This compound is unique due to its combination of functional groups and structural features. Similar compounds include:
2-(1,2,4-oxadiazol-5-yl)anilines: : Known for their pharmacological activities.
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine: : Another oxadiazole derivative with potential biological activity.
These compounds share the oxadiazole ring but differ in their substituents and overall structure, leading to different biological and chemical properties.
Properties
IUPAC Name |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3/c24-23(25,26)16-9-6-10-17(13-16)27-20(30)14-31-19-12-5-4-11-18(19)22-28-21(29-32-22)15-7-2-1-3-8-15/h1-13H,14H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRVIERCSZFPIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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